

Technical Support Center: High Molecular Weight DNA Extraction

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A Guide for Researchers on Minimizing DNA Shearing During **Phenol**-Chloroform Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the integrity of high molecular weight (HMW) DNA can make or break downstream applications, especially long-read sequencing.^{[1][2]} **Phenol**-chloroform extraction remains a powerful and effective method for obtaining pure, HMW DNA, but its manual nature makes it prone to shearing if not performed with care.^{[2][3]} This guide provides in-depth technical advice, troubleshooting, and a validated protocol to help you consistently isolate long, intact DNA.

Section 1: The Physics of the Problem: Why Does DNA Shear?

High molecular weight DNA molecules are incredibly long polymers. A single human chromosome can be centimeters long if stretched out. In solution, these molecules exist as random coils that are highly susceptible to mechanical stress. Shearing occurs when a force overcomes the covalent bonds of the phosphodiester backbone.

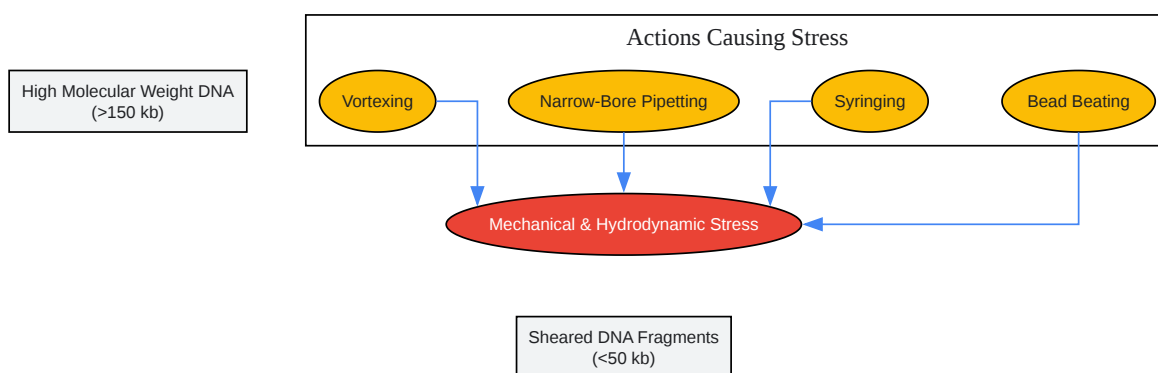
The primary culprits are hydrodynamic forces and mechanical stress.^{[4][5]}

- **High Shear Gradients:** Rapid changes in velocity within a fluid create immense stress. Imagine a long rope in a fast-flowing, turbulent river; it gets pulled in different directions at

once. Vortexing and forcing a viscous DNA solution through a narrow-bore pipette tip create exactly these kinds of high-velocity gradients that rip the DNA apart.[4][6][7]

- Physical Collision: Mechanical disruption, such as bead beating or aggressive grinding, physically smashes cells open but also indiscriminately breaks the long DNA molecules released in the process.[5][8]

Once cells are lysed, the genomic DNA is no longer protected by the nuclear envelope and is exposed to these forces.[6]



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Caption: Forces Causing DNA Shearing.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during HMW DNA extraction in a question-and-answer format.

Q: My final DNA prep looks like a smear on a pulse-field gel, with no distinct high molecular weight band. What went wrong?

A: A smear is the classic sign of DNA shearing. The most likely cause is excessive mechanical force after the cells were lysed. Review your procedure and consider the following:

- **Mixing Technique:** Did you vortex the sample at any point after adding the lysis buffer?[1][6] Vortexing is the single most common cause of shearing.[9] For mixing viscous DNA solutions or the aqueous/organic phases, you must switch to gentle inversion or slow end-over-end rotation.[1][3]
- **Pipetting:** Were you using standard pipette tips to transfer the viscous cell lysate or the aqueous phase? The narrow orifice of standard tips creates a high-shear environment.[4][10] Always use wide-bore pipette tips for handling HMW DNA and pipette slowly.[1][11][12][13]
- **Homogenization:** If working with tissue, aggressive homogenization with rotor-stators or bead beaters will fragment DNA.[5] For HMW DNA, gentle enzymatic digestion or grinding under liquid nitrogen is preferred.[8][14]

Q: How can I effectively mix the **phenol**-chloroform and aqueous phases without vortexing?

A: The goal is to create an emulsion to maximize the surface area for protein denaturation without creating high-shear forces. The best method is gentle, continuous inversion.

- Securely cap the tube (use parafilm if necessary).
- Invert the tube by hand or on a rotator at a slow speed (e.g., 10-20 RPM) for 5-10 minutes. The solution should appear milky, indicating a proper emulsion.
- Avoid vigorous shaking. A gentle "figure-of-eight" motion by hand is also effective.

Q: My DNA yield is very low, even though I was extremely gentle. What could be the issue?

A: Low yield with intact HMW DNA can result from several factors not directly related to shearing:

- **Incomplete Lysis:** If cells are not completely lysed, the DNA remains trapped and will be discarded with the cell debris.[5][14] Ensure your lysis buffer composition is correct and incubation times are sufficient.[15]

- **Interphase Trapping:** A thick, white layer of denatured protein at the interface between the aqueous and organic layers can trap a significant amount of DNA.[16] If this happens, you can perform a "back-extraction": remove the aqueous phase, add fresh TE buffer to the remaining organic phase and interphase, mix gently, centrifuge, and pool the new aqueous phase with the first one.[2]
- **Incorrect pH of Phenol:** The pH of your buffered **phenol** is critical. For DNA extraction, the **phenol** must be equilibrated to a pH of 7.8-8.2.[17] If the pH is acidic (around 4.5), the DNA will partition into the organic phase, leading to zero yield in the aqueous layer.[17]
- **Over-drying the Pellet:** After ethanol precipitation, an over-dried DNA pellet can be extremely difficult to resuspend, leading to perceived low yield. Air dry the pellet just until it is translucent, not bone-white.[9][15]

Q: I see a white, fluffy precipitate form in my aqueous phase after adding **phenol**. What is that?

A: This is often seen when the sample has a very high concentration of DNA. It is the DNA precipitating out of solution upon contact with the **phenol**. Proceed with the extraction as planned; it will be collected with the rest of the aqueous phase.

Q: After extraction, my A260/280 ratio is low (<1.7), indicating protein contamination. How can I improve this?

A: A low 260/280 ratio points to residual protein.

- **Multiple Extractions:** Perform a second **phenol**:chloroform:isoamyl alcohol (PCI) extraction. After the first extraction, transfer the aqueous phase to a new tube, add another volume of PCI, mix gently, and centrifuge again.
- **Proteinase K Digestion:** Ensure your initial Proteinase K digestion step is complete. Increase incubation time if necessary.[18]
- **Avoid the Interphase:** When pipetting the aqueous phase, be extremely careful not to disturb the protein interphase.[16][19] It is better to sacrifice a small amount of the aqueous phase to ensure purity.

Q: My A260/230 ratio is low (<2.0). What does this mean?

A: A low 260/230 ratio typically indicates contamination with residual **phenol**, guanidinium salts (if using a kit-based method prior to cleanup), or carbohydrates.

- **Phenol Contamination:** This is common. To remove it, perform an additional extraction using only chloroform:isoamyl alcohol (24:1).^{[16][20]} **Phenol** is highly soluble in chloroform, and this step will pull the remaining **phenol** out of the aqueous phase.^[16]
- **Salt Contamination:** Ensure your 70% ethanol wash after precipitation is effective. Use a sufficient volume (e.g., 1 mL) and gently wash the pellet before the final centrifugation.

Section 3: Quantitative Impact of Handling on DNA Integrity

The handling method has a dramatic and measurable effect on the final DNA fragment size. While exact numbers vary by protocol and sample viscosity, the following table provides a general comparison.

Handling Technique	Typical DNA Fragment Size	Rationale for Integrity Level
Vortexing (30 sec)	< 20 kb	Creates a powerful, high-shear vortex that rapidly fragments DNA.[6][21]
Standard P1000 Pipetting	20 - 60 kb	The narrow orifice generates significant shear forces on long DNA molecules during transfer.[4][10]
Gentle Inversion Mixing	> 100 kb	Minimizes turbulence and velocity gradients, preserving long DNA strands.[1][3]
Wide-Bore Pipette Tips	> 150 kb	A larger orifice reduces shear stress, allowing for the safe transfer of viscous HMW DNA solutions.[10][11][13]
Agarose Plug Lysis	> 1 Mb	Cells are embedded in agarose before lysis. The DNA is never exposed to a liquid interface, protecting it from all shear forces.

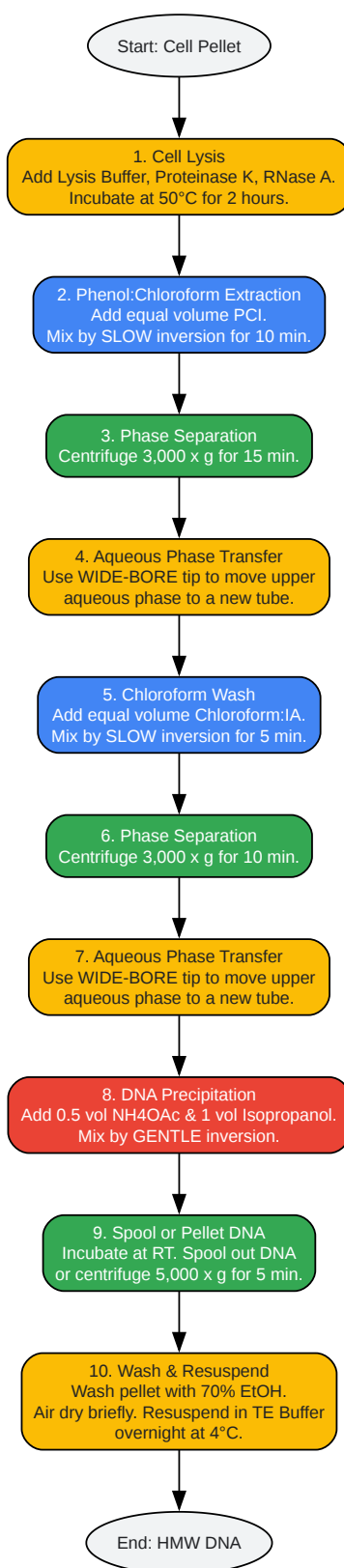
Section 4: Protocol for High Molecular Weight (HMW) DNA Extraction

This protocol is optimized for extracting HMW DNA (>100 kb) from mammalian cell culture.

Materials:

- Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 20 mM NaCl, 0.5% SDS)
- Proteinase K (20 mg/mL solution)
- RNase A (10 mg/mL solution)

- Buffer-Saturated **Phenol**:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0[19]
- Chloroform:Isoamyl Alcohol (24:1)
- 5 M Ammonium Acetate (NH₄OAc)[22]
- 100% Isopropanol (room temperature)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
- Wide-bore pipette tips



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Caption: HMW DNA Extraction Workflow.

Step-by-Step Methodology:

- **Cell Lysis:** Start with a cell pellet of up to 1×10^7 cells. Add 5 mL of Lysis Buffer. Using a wide-bore P1000 tip, gently pipette up and down 2-3 times to resuspend the pellet. Add 100 μ L of Proteinase K and 20 μ L of RNase A. Mix by inverting the tube 3-4 times. Incubate in a 50°C water bath for 2 hours, with occasional gentle inversion.[\[18\]](#) The solution should become viscous and clear.
- **First Extraction:** Cool the sample to room temperature. Add an equal volume (5 mL) of buffer-saturated PCI. Close the cap tightly. Mix by slow, end-over-end rotation or manual inversion for 10 minutes until a milky white emulsion forms. DO NOT VORTEX.[\[1\]](#)
- **Phase Separation:** Centrifuge at 3,000 x g for 15 minutes at room temperature. The mixture will separate into a lower organic phase, a thin white interphase, and an upper clear aqueous phase containing the DNA.[\[19\]](#)
- **Aqueous Phase Transfer:** Using a wide-bore P1000 pipette tip, carefully transfer the upper aqueous phase to a new 15 mL tube. Angle the tube and draw the liquid slowly. It is critical to avoid transferring any of the interphase material.[\[22\]](#)
- **Second Extraction (Cleanup):** Add an equal volume of Chloroform:Isoamyl alcohol (24:1) to the recovered aqueous phase. This removes residual **phenol**.[\[20\]](#) Mix by slow inversion for 5 minutes.
- **Phase Separation:** Centrifuge at 3,000 x g for 10 minutes at room temperature.
- **Aqueous Phase Transfer:** Repeat step 4, transferring the final aqueous phase to a new tube.
- **DNA Precipitation:** Add 0.5 volumes of 5M NH₄OAc and mix by inverting 2-3 times. Add 1 volume of room-temperature 100% isopropanol.[\[22\]](#)
- **Spooling:** Mix by gently inverting the tube until a white, stringy DNA precipitate becomes visible. The DNA can often be spooled out using a sealed, sterile glass Pasteur pipette.
- **Washing and Resuspension:** Transfer the spooled DNA to a microfuge tube containing 1 mL of ice-cold 70% ethanol. Let it sit for 1 minute, then carefully remove the ethanol. Allow the pellet to air dry for 5-10 minutes until translucent. Do not over-dry.[\[22\]](#) Add an appropriate

volume of TE buffer (e.g., 200-500 μ L) and leave at 4°C overnight to allow the HMW DNA to gently resuspend. Do not pipette or flick to mix.[\[12\]](#)

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